molecular formula C6H16ClN B15351277 n-Dipropylamine-d4 Hydrochloride

n-Dipropylamine-d4 Hydrochloride

Cat. No.: B15351277
M. Wt: 141.67 g/mol
InChI Key: GAZIBGHLWYHBDT-NXMSQKFDSA-N
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Description

n-Dipropylamine-d4 Hydrochloride: is a chemical compound that serves as a valuable tool in organic synthesis and scientific research. It is a deuterated form of n-dipropylamine, meaning that some of its hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This modification can be useful in various applications, including NMR spectroscopy and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Dipropylamine-d4 Hydrochloride typically involves the reaction of propylamine with deuterated reagents under controlled conditions. One common method is the reduction of propionaldehyde using deuterated lithium aluminum hydride (LiAlD4) followed by acidification to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: n-Dipropylamine-d4 Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form n-propylamine or other derivatives.

  • Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: n-Propylamine or other reduced derivatives

  • Substitution: Various alkylated or acylated products

Scientific Research Applications

n-Dipropylamine-d4 Hydrochloride is widely used in scientific research due to its unique properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

  • Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for potential therapeutic uses and as a tool in drug discovery.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which n-Dipropylamine-d4 Hydrochloride exerts its effects depends on the specific application. In NMR spectroscopy, the deuterated form provides clearer signals due to the reduced proton background. In biological studies, the compound may interact with enzymes or receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

  • n-Propylamine

  • Dipropylamine

  • Other deuterated amines

Properties

Molecular Formula

C6H16ClN

Molecular Weight

141.67 g/mol

IUPAC Name

1,1-dideuterio-N-(1,1-dideuteriopropyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H15N.ClH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H/i5D2,6D2;

InChI Key

GAZIBGHLWYHBDT-NXMSQKFDSA-N

Isomeric SMILES

[2H]C([2H])(CC)NC([2H])([2H])CC.Cl

Canonical SMILES

CCCNCCC.Cl

Origin of Product

United States

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